Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Description

Evolution of Thiourea (B124793) Chemistry and its Academic Significance

The history of thiourea chemistry dates back to the 19th century, with the first synthesis of thiourea, a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, achieved in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery was a significant milestone, expanding the field of organic chemistry and moving beyond the then-dominant vitalism theory. nih.gov Initially, research into thiourea and its derivatives was primarily of academic interest, focusing on its synthesis and basic reactivity. britannica.com

Over time, the academic significance of thiourea has grown substantially. It is now recognized as a versatile building block in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds. wikipedia.org The thiourea functional group, with its thione (C=S) and two amine moieties, offers multiple reaction sites, allowing for diverse chemical transformations. vedantu.com Thioureas are key precursors in the synthesis of pharmaceuticals like thiobarbituric acid and sulfathiazole. wikipedia.org They are also utilized in the production of thiols, where the thiourea moiety acts as a source of sulfide (B99878). wikipedia.org The ability of the thiourea scaffold to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry and a useful reagent in analytical chemistry for the separation and determination of metal ions. annexechem.com

Structural Context and Nomenclature of N-(2-hydroxyethyl)-N'-phenylthiourea

The systematic IUPAC name for the compound is 1-(2-hydroxyethyl)-3-phenylthiourea. uni.lu It is also referred to as N-(2-hydroxyethyl)-N'-phenylthiourea. chemsrc.com The molecular formula of the compound is C9H12N2OS, and it has a molecular weight of 196.28 g/mol . nih.gov

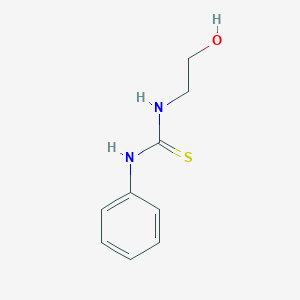

The structure of N-(2-hydroxyethyl)-N'-phenylthiourea is characterized by a central thiourea core with a phenyl group attached to one nitrogen atom and a 2-hydroxyethyl group attached to the other. X-ray crystallography studies have provided detailed insights into its three-dimensional structure. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯S, and N—H⋯S interactions. nih.gov These hydrogen bonds play a crucial role in the formation of a three-dimensional network in the solid state. nih.gov Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further confirm the structural features of the molecule, including the presence of the N-H, C=S, and O-H functional groups. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.28 g/mol |

| Crystal System | Tetragonal |

| Space Group | P-1 |

| a (Å) | 26.170 (4) |

| c (Å) | 5.7775 (16) |

| Volume (ų) | 3956.8 (16) |

| Z | 16 |

Research Trajectories and Interdisciplinary Relevance of Thiourea Scaffolds

The thiourea scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to extensive research into thiourea derivatives for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netresearchgate.net The ability of the N-H groups in the thiourea moiety to act as hydrogen bond donors and the sulfur atom to act as a hydrogen bond acceptor allows for strong interactions with biological macromolecules like proteins and enzymes. nih.gov

Beyond medicinal chemistry, thiourea derivatives have significant interdisciplinary relevance. In the field of materials science, they are used in the production of flame-retardant resins and as vulcanization accelerators in the rubber industry. vedantu.com The presence of both a hydrophilic (hydroxyethyl) and a hydrophobic (phenyl) group in N-(2-hydroxyethyl)-N'-phenylthiourea suggests its potential as a functional monomer in polymer synthesis. For instance, related hydroxyethyl-containing monomers are used in the production of hydrogels and other biocompatible materials. mdpi.com

Another important area of research is the use of thiourea derivatives as corrosion inhibitors for various metals and alloys. researchgate.netnih.gov The sulfur and nitrogen atoms in the thiourea molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.net Phenylthiourea (B91264) derivatives, in particular, have been shown to be effective corrosion inhibitors for steel in acidic environments. nih.gov The specific structural features of N-(2-hydroxyethyl)-N'-phenylthiourea, including the presence of the hydroxyl group, could potentially enhance its solubility and adsorption properties, making it a candidate for further investigation in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXZZJQPDIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144510 | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-12-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SUYMR & M2Q | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl N Phenylthiourea

Primary Synthesis Routes for N-(2-hydroxyethyl)-N'-phenylthioureas

The synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea and its derivatives is primarily achieved through straightforward and high-yielding condensation reactions. These methods are valued for their efficiency and the accessibility of the starting materials.

Condensation Reactions of 1,2-Aminoalcohols with Phenyl Isothiocyanate

The most common and direct method for synthesizing N-(2-hydroxyethyl)-N'-phenylthioureas involves the reaction of a 1,2-aminoalcohol with phenyl isothiocyanate. researchgate.netresearchgate.netkoreascience.kr This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. psu.edu The process is known for its high yields and the advantage of not requiring protection for the hydroxyl group of the aminoalcohol. researchgate.netresearchgate.netkoreascience.kr The reaction proceeds via nucleophilic addition of the amino group of the 1,2-aminoalcohol to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. mdpi.com

In an illustrative example of this synthetic approach, N-(2-hydroxyethyl)-N'-phenylthiourea was unexpectedly formed as a product in a multicomponent reaction involving phenylisothiocyanate, malononitrile, and aminoethanol. nih.gov The reaction mixture was heated in dioxane, and upon cooling, the desired product precipitated as a solid. nih.gov

Alternative Approaches for Related N-Substituted Hydroxyethyl (B10761427) Phenylthioureas

While the direct condensation of 1,2-aminoalcohols is prevalent, alternative strategies exist for synthesizing related N-substituted thioureas. For instance, N,N'-bis[2-(dialkylamino)phenyl]thioureas have been prepared by treating 1,1'-thiocarbonyldiimidazole (B131065) (thio-CDI) with two equivalents of the corresponding 2-amino-N,N'-dialkylaniline. nih.gov This method highlights the use of thio-CDI as a thiocarbonyl transfer agent.

Another versatile approach involves the synthesis of isothiocyanates from primary amines, which can then react with other amines to form unsymmetrical thioureas. For example, isothiocyanates can be generated from amines using reagents like phenyl chlorothionoformate. organic-chemistry.org This two-step process allows for the synthesis of a wide variety of N-substituted thioureas. Additionally, N-acyl thiourea (B124793) derivatives can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a primary amine. mdpi.com

Intramolecular Cyclization Reactions and Heterocyclic Product Formation

N-(2-hydroxyethyl)-N'-phenylthioureas are valuable precursors for the synthesis of various heterocyclic compounds, particularly thiazolines, through intramolecular cyclization reactions. These reactions involve the nucleophilic attack of one of the heteroatoms (sulfur, oxygen, or nitrogen) of the thiourea moiety on the carbon atom bearing the hydroxyl group, which is typically activated.

Synthesis of 2-Phenylaminothiazolines via S-Cyclization

The intramolecular S-cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas is a key method for the synthesis of 2-phenylaminothiazolines. researchgate.netresearchgate.netkoreascience.kracs.org This transformation can be achieved under various conditions, often involving the activation of the hydroxyl group.

One effective method utilizes a one-pot reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.netresearchgate.netkoreascience.kr For thioureas derived from N-unsubstituted aminoalcohols, sodium hydroxide (B78521) (NaOH) is the preferred base, leading to the formation of 2-phenylaminothiazolines in good yields. researchgate.netresearchgate.netkoreascience.kr In the case of thioureas derived from N-substituted aminoalcohols, triethylamine (B128534) (Et3N) is a more suitable base to promote the S-cyclization. researchgate.netresearchgate.net

Alternatively, reagents such as 1,1'-thiocarbonyldiimidazole (thio-CDI) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to promote the cyclization under mild conditions, providing the desired 2-phenylaminothiazolines with excellent selectivity and in good yields. acs.org

Mechanistic Insights into Cyclization Pathways

The cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas is of significant mechanistic interest due to the presence of ambident nucleophiles (S, O, and N atoms). researchgate.netresearchgate.net The regioselectivity of the cyclization is highly dependent on the reaction conditions and the substitution pattern of the thiourea.

When using the p-toluenesulfonyl chloride/sodium hydroxide (TsCl/NaOH) system with thioureas derived from N-unsubstituted aminoalcohols, the reaction is proposed to proceed through a carbodiimide (B86325) intermediate. psu.edu This intermediate then undergoes regiocontrolled O-cyclization to yield 2-amino-2-oxazolines. psu.edu In contrast, for thioureas derived from N-substituted aminoalcohols, the reaction with TsCl and a base like triethylamine leads to the formation of a tosylate. The thiourea anion, with charge delocalized over the nitrogen and sulfur atoms, can then attack the tosylated carbon, resulting in a mixture of N- and S-cyclization products. psu.edu

The use of Mitsunobu conditions (e.g., diisopropyl azodicarboxylate and triphenylphosphine) on N-(2-hydroxyethyl)-N'-phenylthioureas generally leads to a mixture of N- and S-cyclized products, with the N-cyclized product often being the major one. psu.edu

The choice of cyclization-promoting reagent significantly influences the outcome. For example, thio-CDI and CDI have been shown to selectively promote S-cyclization to form 2-phenylaminothiazolines. acs.org These reagents likely activate the hydroxyl group, facilitating nucleophilic attack by the sulfur atom.

Other Chemical Reactivity Profiles and Derivatization Strategies

Beyond cyclization, the N-(2-hydroxyethyl)-N'-phenylthiourea scaffold can undergo other chemical transformations, allowing for further derivatization. The thiourea moiety itself is a versatile functional group. For instance, thioureas can participate in Biginelli-type reactions to form dihydropyrimidinethiones. organic-chemistry.org

Furthermore, the isothiocyanate group, a key precursor for thioureas, is highly reactive and can be used to synthesize a wide range of derivatives. Phenyl isothiocyanate is a well-known reagent for the Edman degradation of peptides, where it reacts with the N-terminal amino acid. uzhnu.edu.uanih.govwikipedia.org This reactivity highlights the potential for N-(2-hydroxyethyl)-N'-phenylthiourea to be modified at the phenylamino (B1219803) group.

The hydroxyl group of N-(2-hydroxyethyl)-N'-phenylthiourea can also be a site for derivatization, such as through esterification or etherification, although these reactions are less commonly explored in the context of this specific compound compared to its cyclization.

Fundamental Reaction Types (e.g., Oxidation, Reduction, Substitution)

The thiourea functional group is susceptible to a range of fundamental chemical reactions, including oxidation, reduction, and substitution. While specific studies detailing these reactions on N-(2-hydroxyethyl)-N'-phenylthiourea are not extensively documented, the reactivity can be inferred from the known behavior of related N-aryl and N-alkyl thioureas.

Oxidation: The oxidation of thioureas can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents typically yield formamidine (B1211174) disulfides through the formation of a sulfur-sulfur bond between two thiourea molecules. Stronger oxidation can result in the formation of the corresponding urea (B33335) derivative, with the sulfur atom being replaced by an oxygen atom. In some cases, oxidative cyclization reactions can also occur.

Reduction: The thiocarbonyl group (C=S) in thioureas is generally resistant to reduction under standard conditions. However, certain reducing agents can effect the transformation of the thiourea moiety. For instance, reduction with reagents like sodium borohydride (B1222165) in the presence of a catalyst may lead to the cleavage of the C=S bond, although this is not a common transformation. More typically, other functional groups within the molecule would be more susceptible to reduction.

Substitution: Substitution reactions on N-(2-hydroxyethyl)-N'-phenylthiourea can occur at several positions. The nitrogen atoms of the thiourea can undergo further substitution, although their nucleophilicity is reduced due to delocalization of the lone pairs into the thiocarbonyl group. The hydroxyl group of the 2-hydroxyethyl substituent can readily undergo substitution reactions typical of alcohols, such as esterification or conversion to an alkyl halide.

| Reaction Type | Reagents and Conditions | Expected Products | Notes |

| Oxidation | Mild oxidants (e.g., H₂O₂, I₂) | Formamidine disulfide derivative | Dimerization through S-S bond formation. |

| Strong oxidants (e.g., KMnO₄, HNO₃) | N-(2-hydroxyethyl)-N'-phenylurea | Replacement of sulfur with oxygen. | |

| Reduction | Strong reducing agents (e.g., NaBH₄/catalyst) | Potential for C=S bond cleavage | Not a typical reaction for thioureas. |

| Substitution | Acyl chlorides, Anhydrides | O-acylated product | Ester formation at the hydroxyl group. |

| Halogenating agents (e.g., SOCl₂, PBr₃) | N-(2-haloethyl)-N'-phenylthiourea | Conversion of the hydroxyl group to a halide. |

Transformation into Guanidines and Related Heterocyclic Systems (e.g., 2-aminobenzimidazoles, imidazole-2-thione)

A significant application of N-(2-hydroxyethyl)-N'-phenylthiourea in synthetic chemistry is its use as a precursor for the synthesis of guanidines and various heterocyclic compounds. These transformations often involve the manipulation of the thiourea moiety, frequently through desulfurization and cyclization reactions.

Transformation into Guanidines: The conversion of thioureas to guanidines is a well-established synthetic strategy. This typically involves a desulfurization step, where the sulfur atom is removed and replaced by a nitrogen-containing group. A common method is the reaction of the thiourea with an amine in the presence of a thiophile, such as a carbodiimide or a metal salt (e.g., HgCl₂). mdpi.com This reaction proceeds through an S-alkylation or S-metalation to form a reactive intermediate, which is then displaced by the incoming amine to yield the guanidine (B92328). For N-(2-hydroxyethyl)-N'-phenylthiourea, this would result in the formation of a substituted guanidine bearing the 2-hydroxyethyl and phenyl groups.

Transformation into 2-Aminobenzimidazoles: N-Arylthioureas are valuable precursors for the synthesis of 2-aminobenzimidazole (B67599) derivatives. nih.govlongdom.orgresearchgate.net This transformation typically involves a cyclodesulfurization reaction. nih.gov When an N-arylthiourea bearing an ortho-amino group on the aryl ring is treated with a desulfurizing agent, intramolecular cyclization occurs to form the 2-aminobenzimidazole ring system. While N-(2-hydroxyethyl)-N'-phenylthiourea itself does not possess the required ortho-amino group for this direct transformation, it can be a precursor to intermediates that do.

Transformation into Imidazole-2-thiones: The 2-hydroxyethyl group in N-(2-hydroxyethyl)-N'-phenylthiourea provides a handle for intramolecular cyclization to form five-membered heterocyclic rings. Under certain conditions, this can lead to the formation of imidazole-2-thione derivatives. researchgate.netscialert.netnih.gov This transformation may involve activation of the hydroxyl group, followed by intramolecular nucleophilic attack by one of the thiourea nitrogen atoms and subsequent dehydration. For example, treatment with a dehydrating agent or conversion of the alcohol to a good leaving group can facilitate this cyclization. researchgate.netpsu.edu

| Target Molecule | Reaction Type | Key Reagents/Conditions | Product |

| Guanidine | Desulfurization/Amination | Amine, Carbodiimide (e.g., EDC) or HgCl₂ | N-(2-hydroxyethyl)-N'-phenyl-N''-substituted guanidine |

| 2-Aminobenzimidazole | Cyclodesulfurization | (Requires ortho-aminoaryl precursor) | 2-(Phenylamino)benzimidazole derivative |

| Imidazole-2-thione | Intramolecular Cyclization | Dehydrating agent or activation of OH group | 1-(2-Hydroxyethyl)-3-phenylimidazole-2-thione or related isomer |

Coordination Chemistry of N 2 Hydroxyethyl N Phenylthiourea As a Ligand

Ligand Design Principles and Coordination Modes

The unique structural features of N-(2-hydroxyethyl)-N'-phenylthiourea dictate its behavior as a ligand in coordination chemistry.

N-(2-hydroxyethyl)-N'-phenylthiourea is a multidentate ligand, possessing three potential donor atoms: the sulfur of the thiocarbonyl group, the nitrogen atoms of the urea (B33335) backbone, and the oxygen of the hydroxyethyl (B10761427) group. This versatility allows for various coordination modes, including monodentate, bidentate, and potentially bridging behavior.

The hydroxyethyl and phenyl substituents on the thiourea (B124793) backbone significantly influence the ligand's electronic and steric properties, thereby affecting its coordination behavior.

The hydroxyethyl group introduces a potential oxygen donor atom, enabling N,O- or S,O-chelation. The presence of the hydroxyl group can also lead to the formation of hydrogen bonds, both intramolecularly within the ligand and intermolecularly between ligand molecules or with solvent molecules. This can influence the crystal packing of the resulting metal complexes.

The phenyl group , on the other hand, exerts an electron-withdrawing effect, which can modulate the electron density on the donor atoms and thereby influence the strength of the metal-ligand bonds. The steric bulk of the phenyl group can also play a role in determining the geometry of the resulting metal complexes, favoring certain coordination numbers and arrangements to minimize steric hindrance.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with N-(2-hydroxyethyl)-N'-phenylthiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Platinum(II) and palladium(II) complexes of thiourea derivatives have been extensively studied. researchgate.netorientjchem.orgresearchgate.net These square planar d⁸ metal ions readily form stable complexes with N-(2-hydroxyethyl)-N'-phenylthiourea. Coordination typically occurs through the sulfur atom, and the ligand can act as a monodentate or a bidentate N,S- or S,O-chelator. nih.govresearchgate.net

Spectroscopic data, including IR and NMR, are crucial for determining the coordination mode. For instance, a shift in the ν(C=S) stretching frequency in the IR spectrum upon complexation is indicative of sulfur coordination. researchgate.net X-ray crystallography has confirmed the square planar geometry of several platinum and palladium complexes with related thiourea ligands. nih.govresearchgate.net

Table 1: Selected Platinum and Palladium Complexes with Thiourea Derivatives

| Metal | Ligand | Formula | Geometry | Reference |

| Pt(II) | N-benzoyl-N′-propylthiourea | cis-[Pt(H₂L-S)₂Cl₂] | Square Planar | researchgate.net |

| Pd(II) | N-benzoyl-N′-propylthiourea | trans-[Pd(H₂L-S)₂Br₂] | Square Planar | researchgate.net |

| Pd(II) | N,N-disubstituted-N'-acyl thioureas | [PdCl(PPh₃)(L)] | Distorted Square Planar | nih.gov |

| Pt(II) | N-phenyl-N-(2-pyridyl) thiourea | [Pt(AH)Cl₂] | Square Planar | orientjchem.orgresearchgate.net |

Copper(II) and nickel(II) also form a variety of complexes with N-(2-hydroxyethyl)-N'-phenylthiourea. Copper(II), a d⁹ ion, can adopt various geometries, including square planar and distorted tetrahedral. benthamopen.comnih.govechemcom.com Nickel(II), a d⁸ ion, commonly forms square planar or tetrahedral complexes. rsc.orgrsc.orgcore.ac.uk

In these complexes, the ligand has been shown to coordinate in both monodentate (S-coordination) and bidentate (N,S- or S,O-chelation) fashion. researchgate.netnih.gov The choice of coordination mode is influenced by factors such as the reaction conditions, the nature of the counter-ion, and the stoichiometry of the reactants.

Table 2: Coordination Details of Copper and Nickel Complexes with Thiourea Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

| Cu(II) | Azomethine thiourea | N, N, O, S | Distorted Square Planar | echemcom.com |

| Cu(II) | 3-(trifluoromethyl)phenylthiourea | S, N (bidentate) | Monomeric/Dimeric | nih.gov |

| Ni(II) | Thiosemicarbazone derivative | N, S (bidentate) | Distorted Square Planar | nih.gov |

| Ni(II) | Polymethylenebis(phenylthiourea) | S, S | Tetrahedral/Square Planar | rsc.org |

The coordinating ability of N-(2-hydroxyethyl)-N'-phenylthiourea extends beyond the first-row transition metals and the platinum group metals. Research has explored its complexation with other transition metals, highlighting the versatility of this ligand.

Ruthenium, Rhodium, and Iridium: D⁶ metal complexes of ruthenium, rhodium, and iridium with thiourea derivatives have been synthesized. researchgate.net These complexes often feature the thiourea ligand coordinating in a bidentate manner, forming stable chelate rings. researchgate.net

Molybdenum: Dioxo-molybdenum(VI) complexes with N-donor macrocyclic ligands have been prepared, suggesting that N-(2-hydroxyethyl)-N'-phenylthiourea could form stable complexes with molybdenum in its higher oxidation states. biointerfaceresearch.com The coordination chemistry of molybdenum is relevant to the study of various molybdoenzymes. nih.gov Molybdenum-dinitrogen complexes have also shown catalytic activity. eurekalert.org

While specific studies on the coordination of N-(2-hydroxyethyl)-N'-phenylthiourea with technetium are less common in the readily available literature, the known coordination chemistry of thiourea derivatives with other transition metals suggests that stable complexes could be formed.

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Hydroxyethyl N Phenylthiourea

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of N-(2-hydroxyethyl)-N'-phenylthiourea is characterized by several key absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3200-3550 cm⁻¹, corresponding to the O-H stretching vibration, indicative of hydrogen bonding. The N-H stretching vibrations of the secondary amine groups in the thiourea (B124793) moiety are expected to appear as distinct bands in the 3100-3400 cm⁻¹ range.

Aromatic C-H stretching vibrations from the phenyl ring generally produce sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the ethyl group's methylene (B1212753) (-CH₂) units are observed in the 2840-3000 cm⁻¹ region.

The thiocarbonyl group (C=S), a hallmark of thioureas, is more complex to assign due to vibrational coupling. However, its stretching vibration typically contributes to bands in the fingerprint region, often found between 700-1300 cm⁻¹. Specifically, a band with a significant C=S stretching contribution is often observed around 750-850 cm⁻¹. The C-N stretching vibrations of the thiourea backbone give rise to strong bands, typically appearing in the 1400-1550 cm⁻¹ range. Furthermore, the N-H bending vibrations are expected to appear around 1550-1620 cm⁻¹. The C-O stretching of the primary alcohol is anticipated in the 1000-1260 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |

| N-H Stretch | Amine (-NH) | 3100 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 2840 - 3000 | Medium |

| N-H Bend | Amine (-NH) | 1550 - 1620 | Medium |

| C-N Stretch | Thiourea Backbone | 1400 - 1550 | Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1260 | Strong |

| C=S Stretch | Thiocarbonyl | 750 - 850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental spectra for N-(2-hydroxyethyl)-N'-phenylthiourea are not detailed in the reviewed literature, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm. The protons on the ortho, meta, and para positions may show complex splitting patterns due to spin-spin coupling. The two N-H protons of the thiourea group would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The hydroxyl proton (-OH) would also be a broad singlet. The two methylene groups of the hydroxyethyl (B10761427) chain (-CH₂-CH₂-) would present as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the nitrogen (N-CH₂) would be more deshielded than the one attached to the oxygen (O-CH₂).

¹³C-NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is highly deshielded and would appear significantly downfield, expected around 180-185 ppm. The carbons of the phenyl ring would resonate in the aromatic region, approximately 120-140 ppm. The two methylene carbons of the ethyl group would appear in the aliphatic region, with the carbon adjacent to the nitrogen (N-CH₂) appearing at a higher chemical shift than the carbon adjacent to the oxygen (O-CH₂), typically in the 40-70 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the two adjacent methylene groups in the ethyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would provide further structural confirmation by showing correlations between protons and carbons that are two or three bonds apart, for instance, between the N-H protons and the phenyl ring carbons.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~ 7.0 - 7.6 | Multiplet |

| ¹H | Amine (N-H) | Variable | Broad Singlet |

| ¹H | Hydroxyl (O-H) | Variable | Broad Singlet |

| ¹H | Methylene (N-CH₂) | ~ 3.6 - 4.0 | Triplet |

| ¹H | Methylene (O-CH₂) | ~ 3.4 - 3.8 | Triplet |

| ¹³C | Thiocarbonyl (C=S) | ~ 180 - 185 | N/A |

| ¹³C | Aromatic (C₆H₅) | ~ 120 - 140 | N/A |

| ¹³C | Methylene (O-CH₂) | ~ 60 - 65 | N/A |

| ¹³C | Methylene (N-CH₂) | ~ 45 - 50 | N/A |

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides definitive information on the molecular and crystal structure of a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of N-(2-hydroxyethyl)-N'-phenylthiourea has been determined and reveals key structural features. nih.gov

The compound crystallizes in the tetragonal space group I4₁/a. nih.gov The asymmetric unit contains one molecule. A significant conformational feature is the orientation of the thiourea group relative to the phenyl ring. The methylthiourea–methane group [–C(H₂)–N(H)–(C=S)–N(H)–] is positioned almost perpendicular to the plane of the phenyl ring, with a measured dihedral angle of 71.13 (9)°. nih.gov The conformation of the hydroxyethyl side chain is described by the N—C—C—O torsion angle of 72.8 (2)°. nih.gov

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. These interactions include N—H⋯O, O—H⋯S, and N—H⋯S hydrogen bonds, which link adjacent molecules to form a robust three-dimensional network. nih.gov This extensive hydrogen bonding is crucial in determining the physical properties of the compound, such as its melting point and solubility.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂OS | nih.gov |

| Molecular Weight | 196.28 g/mol | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | I4₁/a | nih.gov |

| a (Å) | 26.170 (4) | nih.gov |

| c (Å) | 5.7775 (16) | nih.gov |

| Volume (ų) | 3956.8 (16) | nih.gov |

| Z | 16 | nih.gov |

| Temperature (K) | 150 | nih.gov |

| Dihedral Angle (Phenyl to Thiourea) | 71.13 (9)° | nih.gov |

| N—C—C—O Torsion Angle | 72.8 (2)° | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of N-(2-hydroxyethyl)-N'-phenylthiourea is expected to be dominated by electronic transitions associated with its two main chromophores: the phenyl ring and the thiocarbonyl group.

The phenyl ring typically exhibits strong absorptions due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For substituted benzenes, these transitions often result in two main absorption bands: the E-band (around 180-220 nm) and the B-band (a weaker, more structured band around 255 nm).

The thiocarbonyl group (C=S) also possesses π electrons and non-bonding electrons (n) on the sulfur atom. This allows for both π → π* and n → π* transitions. The n → π* transition involves promoting a non-bonding electron into an antibonding π* orbital. This transition is typically lower in energy (occurs at a longer wavelength) and is significantly weaker in intensity (lower molar absorptivity) compared to π → π* transitions. This band is expected to appear in the near-UV region. The π → π* transition of the C=S group would occur at a shorter wavelength with much higher intensity.

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Phenyl Ring (E-band) | ~200 - 220 nm | High |

| π → π | Phenyl Ring (B-band) | ~250 - 270 nm | Low to Medium |

| π → π | Thiocarbonyl (C=S) | Short UV (<250 nm) | High |

| n → π | Thiocarbonyl (C=S) | Near UV (~300 - 350 nm) | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For N-(2-hydroxyethyl)-N'-phenylthiourea (C₉H₁₂N₂OS), the calculated monoisotopic mass is approximately 196.07 Da. Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z = 196.

The fragmentation of the molecular ion would proceed through characteristic pathways dictated by the functional groups present. Key fragmentation events would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a CH₂OH radical (mass 31), resulting in a fragment at m/z 165.

Cleavage of the ethyl group: Loss of the entire hydroxyethyl group (mass 45) can occur, yielding a fragment at m/z 151.

Formation of phenyl isothiocyanate: A common fragmentation pathway for N-phenylthioureas is the cleavage to form the stable phenyl isothiocyanate ion (C₆H₅NCS)⁺• at m/z 135.

Formation of aniline (B41778): Cleavage can also lead to the formation of the aniline radical cation (C₆H₅NH₂)⁺• or a related ion at m/z 93.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) (mass 34) from the molecular ion could also be a possible fragmentation pathway.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 196 | [C₉H₁₂N₂OS]⁺• (Molecular Ion) | - |

| 165 | [M - CH₂OH]⁺ | •CH₂OH |

| 151 | [M - CH₂CH₂OH]⁺ | •CH₂CH₂OH |

| 135 | [C₆H₅NCS]⁺• | H₂NCH₂CH₂OH |

| 93 | [C₆H₅NH₂]⁺• | S=C=NCH₂CH₂OH |

| 77 | [C₆H₅]⁺ | •NHCSNHCH₂CH₂OH |

Thermal Analysis (TGA/DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference material.

For N-(2-hydroxyethyl)-N'-phenylthiourea, a melting point of 393 K (120 °C) has been reported from crystallographic studies. nih.gov This indicates the temperature at which the solid-to-liquid phase transition occurs.

While specific TGA/DTA data for this compound is not widely available, studies on related acylthiourea derivatives suggest a general thermal behavior. These compounds typically remain stable up to around 170 °C, after which they begin to decompose. researchgate.net The decomposition often occurs in multiple steps, corresponding to the sequential breakdown of the molecule's different functional components. The initial decomposition step for N-(2-hydroxyethyl)-N'-phenylthiourea would likely involve the loss of the hydroxyethyl side chain or the cleavage of the thiourea core. Further heating to higher temperatures would lead to the complete decomposition of the organic structure.

| Thermal Event | Approximate Temperature | Technique | Observation |

|---|---|---|---|

| Melting | 120 °C (393 K) | DTA / DSC | Endothermic peak corresponding to phase change. nih.gov |

| Decomposition Onset | > 170 °C | TGA | Initial mass loss, based on related compounds. researchgate.net |

| Decomposition | > 170 °C | TGA / DTA | Multi-step mass loss with corresponding exothermic peaks. |

Theoretical and Computational Chemistry Studies of N 2 Hydroxyethyl N Phenylthiourea

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. uwa.edu.au For N-(2-hydroxyethyl)-N'-phenylthiourea, DFT calculations, typically using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G*, are employed to determine the most stable conformation (the ground state geometry) by minimizing the energy of the system. researchgate.netnih.gov This process yields optimized bond lengths, bond angles, and dihedral angles.

The calculated geometric parameters can be compared with experimental data obtained from X-ray crystallography to validate the accuracy of the computational method. researchgate.net Experimental data for 1-(2-Hydroxyethyl)-3-phenylthiourea reveals specific bond lengths and angles that define its structure. nih.gov For instance, the thiocarbonyl C=S bond and the C-N bonds within the thiourea (B124793) core, as well as the geometry of the phenyl and hydroxyethyl (B10761427) groups, are key parameters. DFT-optimized geometries for thiourea derivatives generally show good agreement with experimental crystal structures. researchgate.net

In the crystal structure of N-(2-hydroxyethyl)-N'-phenylthiourea, the methylthiourea-methane group (–C(H₂)–N(H)–(C=S)–N(H)–) is oriented almost perpendicular to the phenyl ring, with a significant dihedral angle of 71.13 (9)°. nih.gov The conformation is further defined by a N—C—C—O torsion angle of 72.8 (2)°. nih.gov DFT calculations can replicate these steric and electronic influences that dictate the molecule's final three-dimensional shape.

A table of key experimental geometric parameters for N-(2-hydroxyethyl)-N'-phenylthiourea is provided below.

| Parameter | Bond Length (Å) / Angle (°) |

| Dihedral Angle (Phenyl to Thiourea) | 71.13 (9)° |

| Torsion Angle (N-C-C-O) | 72.8 (2)° |

| Molecular Formula | C₉H₁₂N₂OS |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

Table based on data from Abdelhamid et al., 2012. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov

For N-(2-hydroxyethyl)-N'-phenylthiourea, the HOMO is typically localized on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is generally distributed over the π-system of the phenyl ring. The energy of these orbitals and the resulting gap can be calculated using DFT methods. These calculations provide insights into the molecule's electronic transitions and its tendency to engage in chemical reactions. mdpi.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. wolfram.com

Red and Yellow regions indicate negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential. These areas are electron-deficient and are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For N-(2-hydroxyethyl)-N'-phenylthiourea, the MEP map would reveal specific reactive sites. The most negative potential (red/yellow) is expected to be localized around the sulfur (S) atom of the thiocarbonyl group and the oxygen (O) atom of the hydroxyl group, due to their high electronegativity and the presence of lone electron pairs. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. mdpi.com Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amine (N-H) and hydroxyl (O-H) groups, making them the likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net This detailed charge landscape is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. chemrxiv.org

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. ajol.info Computational methods, such as DFT and Hartree-Fock (HF), can predict the NLO properties of molecules. researchgate.net The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). dtic.mil

The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. researchgate.net Molecules with large β values are promising candidates for NLO applications. High NLO response in organic molecules is often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). In N-(2-hydroxyethyl)-N'-phenylthiourea, the phenyl group and the thiourea moiety can participate in electron delocalization. While it may not be a classic D-π-A molecule, its components can contribute to NLO properties. Calculations for similar molecules have shown that thiourea derivatives can possess significant hyperpolarizability values, often compared to the standard reference material, urea (B33335). researchgate.net

| NLO Property | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. unamur.be |

Analysis of Non-covalent Interactions (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and stability of chemical systems. The NCI analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize these weak interactions. chemrxiv.org This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx

The resulting 3D visualization uses a color-coded scale on isosurfaces to identify different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces denote strong, repulsive interactions, typically found in sterically crowded regions or between rings. researchgate.net

For N-(2-hydroxyethyl)-N'-phenylthiourea, experimental crystal structure data has confirmed the presence of a three-dimensional network formed by intermolecular N—H⋯O and O—H⋯S hydrogen bonds. nih.gov An NCI-RDG analysis would visually represent these interactions as distinct blue isosurfaces between the participating atoms. Furthermore, weak van der Waals contacts, such as H···H interactions which often dominate crystal packing, would appear as broader green surfaces. researchgate.net The analysis can also reveal intramolecular hydrogen bonds, like the C—H···S contact reported in the crystal structure, which helps to stabilize the molecular conformation. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). Thiourea derivatives have been investigated as potential therapeutic agents, and docking studies can elucidate their mechanism of action at a molecular level. jppres.com

For N-(2-hydroxyethyl)-N'-phenylthiourea, docking simulations could be performed against various cancer-related protein targets like Epidermal Growth Factor Receptor (EGFR) or checkpoint kinase 1, for which other phenylthiourea (B91264) derivatives have shown inhibitory activity. jppres.comjppres.com The results would identify key interactions, such as hydrogen bonds between the thiourea's N-H groups, the hydroxyl group's O-H, or the thiocarbonyl's S atom and amino acid residues in the receptor's active site.

Molecular dynamics (MD) simulations can then be used to assess the stability of the docked ligand-protein complex over time. nih.gov By simulating the atomic movements, MD provides insights into the flexibility of the complex and the durability of the intermolecular interactions identified in the docking pose. jppres.com

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts binding pose and affinity of a ligand in a receptor's active site. | Binding energy (kcal/mol), interacting residues, hydrogen bond patterns. |

| Molecular Dynamics | Simulates the movement of atoms to assess the stability of the complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction stability. |

In Silico Pharmacokinetic (ADMET) and Toxicity Prediction

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery process. slideshare.net These predictions help to identify potential liabilities and optimize molecular structures to achieve a better pharmacokinetic profile. jonuns.com Various online tools and software packages, such as pkCSM, are used for these predictions. japsonline.com

For N-(2-hydroxyethyl)-N'-phenylthiourea, a typical ADMET profile would be predicted as follows:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to predict how well the compound is absorbed from the gut.

Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) permeability are estimated to understand how the compound distributes throughout the body and whether it can enter the central nervous system.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Total clearance and renal OCT2 substrate probability are estimated to predict how the compound is eliminated from the body.

Toxicity: Various toxicity endpoints are assessed, including AMES toxicity (mutagenicity), hepatotoxicity (liver damage), and skin sensitization. nih.govresearchgate.net

A representative predicted ADMET profile for a thiourea derivative is shown in the table below.

| Property | Parameter | Predicted Value (Example) | Interpretation |

| Absorption | Human Intestinal Absorption | > 80% | Good absorption from the intestine. |

| Distribution | BBB Permeability (logBB) | < -1 | Unlikely to cross the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs via this enzyme. |

| Excretion | Total Clearance (log ml/min/kg) | ~0.5 | Moderate rate of clearance from the body. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| Toxicity | Hepatotoxicity | No | Predicted to be non-toxic to the liver. |

Note: Values are representative for thiourea derivatives and are not specific experimental results for N-(2-hydroxyethyl)-N'-phenylthiourea.

Biological Activity and Mechanistic Pathways of N 2 Hydroxyethyl N Phenylthiourea and Its Derivatives

Enzyme Inhibition Profiles

Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer. Their ability to interact with the active sites of these enzymes makes them promising candidates for further drug development.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. While specific data for N-(2-hydroxyethyl)-N'-phenylthiourea is limited, various thiourea derivatives have been evaluated for their anticholinesterase activity.

One study on a series of 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives reported that all the synthesized compounds exhibited superior BChE inhibitory activity compared to the standard drug galantamine researchgate.net. This suggests that the thiourea scaffold is a promising pharmacophore for the development of BChE inhibitors.

Other related structures, such as benzohydrazide derivatives, have also shown dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE mdpi.com. N-acyl-alkylene linked bis-amiridines, which contain a thiourea moiety in their spacer, have demonstrated high inhibitory activity against both AChE and BChE, with a preference for BChE mdpi.com. The lead compounds in this series exhibited IC50 values for BChE in the range of 0.067–0.13 µM mdpi.com. These findings underscore the potential of the broader class of thiourea-containing molecules as cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Thiourea and Related Derivatives

| Compound Class | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamides | BChE | More potent than Galantamine | researchgate.net |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44-100 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | >22 µM | mdpi.com |

| Bis-N-acyl-alkylene bis-amiridines | AChE | 1.4-2.9 µM | mdpi.com |

| Bis-N-acyl-alkylene bis-amiridines | BChE | 0.067-0.13 µM | mdpi.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Phenylthiourea (B91264) derivatives have emerged as a promising class of VEGFR-2 inhibitors.

Research has shown that certain thiourea derivatives exhibit potent VEGFR-2 inhibition. For instance, one derivative demonstrated a powerful inhibitory effect on VEGFR-2 with an IC50 value of 0.11 μM, which is comparable to the established drug Sorafenib biointerfaceresearch.com. Another study reported on N-benzoyl-N′-phenylthiourea derivatives with significant inhibitory activity against VEGFR-2, with one compound showing an IC50 of 51 nM nih.gov. Furthermore, a series of nicotinamide-based derivatives, which can be structurally related to phenylthioureas, also showed potent VEGFR-2 inhibition, with IC50 values as low as 60.83 nM mdpi.com.

The mechanism of action for these compounds involves binding to the ATP-binding site of the VEGFR-2 kinase domain. Docking studies have revealed that the thiourea moiety can form crucial hydrogen bonds with key amino acid residues in the active site, such as Asp1046 and Glu885, thereby blocking the enzyme's activity biointerfaceresearch.com. The presence and position of substituents on the phenyl rings play a significant role in the inhibitory potency of these derivatives.

Table 2: VEGFR-2 Inhibition by Phenylthiourea Derivatives

| Derivative Type | IC50 Value (VEGFR-2) | Reference |

|---|---|---|

| Phenylthiourea Derivative | 0.11 µM | biointerfaceresearch.com |

| N-benzoyl-N′-(4-chlorophenyl)thiourea | 51 nM | nih.gov |

| N-benzoyl-N′-(3-trifluoromethylphenyl)thiourea | 83 nM | nih.gov |

| Nicotinamide-based Derivative | 60.83 nM | mdpi.com |

| Dihydropyrano[2,3-c]pyrazole-thiourea Hybrid | 0.22 µM | nih.gov |

The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal mediators of inflammation and are implicated in the pathology of various diseases, including cancer nih.govnih.gov. COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key players in the inflammatory cascade nih.gov. While the anti-inflammatory potential of various compounds has been extensively studied, there is a lack of specific research on the direct modulation of COX pathways by N-(2-hydroxyethyl)-N'-phenylthiourea or its close derivatives.

The development of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 nih.gov. Various heterocyclic compounds have been investigated as scaffolds for novel COX-2 inhibitors rsc.orgnih.gov. Given the structural versatility of thiourea derivatives, their potential to interact with the active site of COX enzymes warrants further investigation. Future studies could explore whether N-(2-hydroxyethyl)-N'-phenylthiourea and related compounds can be developed as selective COX-2 inhibitors for the management of inflammatory conditions.

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and chromosome segregation nih.gov. These enzymes are validated targets for anticancer drugs. Topoisomerase inhibitors function by interfering with the enzyme's ability to break and reseal DNA strands, leading to DNA damage and cell death in rapidly dividing cancer cells.

While the antitumor activity of thiourea derivatives has been linked to several mechanisms, including the potential inhibition of topoisomerases, specific studies on N-(2-hydroxyethyl)-N'-phenylthiourea are not currently available in the literature researchgate.net. The broad spectrum of biological activities exhibited by thiourea compounds suggests that their anticancer effects could be multifactorial. Further research is needed to elucidate whether N-(2-hydroxyethyl)-N'-phenylthiourea or its derivatives can act as topoisomerase inhibitors and to understand the specific mechanisms involved.

Antimicrobial and Antiprotozoal Efficacy

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiourea derivatives have been recognized for their broad-spectrum antimicrobial properties.

Phenylthiourea derivatives have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria ijcrt.org. The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies on various substituted phenylthioureas have shown a wide variety of antimicrobial activity ijcrt.org. For example, certain N-benzoylthiourea derivatives have shown selective and effective inhibition of Gram-positive bacteria, with MIC values as low as 3.1-6.3 µg/mL against strains like Bacillus subtilis and Staphylococcus aureus researchgate.net. However, other studies on different sets of N-acyl thiourea derivatives reported higher MIC values, ranging from 1250 to 5000 µg/mL against bacteria such as S. aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa mdpi.com.

The antibacterial activity is influenced by the nature and position of substituents on the phenyl ring. The diverse results highlight the importance of specific structural features for potent antibacterial action within this class of compounds.

Table 3: Antibacterial Activity of Phenylthiourea Derivatives

| Bacterial Strain | Compound Type | MIC Value | Reference |

|---|---|---|---|

| Bacillus subtilis | N-benzoylthiourea derivative | 3.1-6.3 µg/mL | researchgate.net |

| Staphylococcus aureus | N-benzoylthiourea derivative | 3.1-6.3 µg/mL | researchgate.net |

| Staphylococcus aureus | N-acyl thiourea derivative | 1250-5000 µg/mL | mdpi.com |

| Pseudomonas aeruginosa | N-acyl thiourea derivative | 1250-5000 µg/mL | mdpi.com |

| Escherichia coli | N-acyl thiourea derivative | 1250-5000 µg/mL | mdpi.com |

Antifungal Properties

Thiourea derivatives are recognized for their significant antifungal capabilities, demonstrating efficacy against a variety of fungal pathogens. The core thiourea moiety, -NHC(=S)NH-, is crucial for this activity, primarily through its ability to form hydrogen bonds and engage in electrostatic interactions with essential fungal enzymes. This interaction can disrupt critical cellular processes, such as cell wall biosynthesis and biofilm formation nih.gov.

The structural characteristics of these derivatives play a pivotal role in their antifungal potency. For instance, modifications to the aromatic ring, such as the position of methyl groups, can significantly influence their activity by altering electron density and molecular rigidity nih.govnih.gov. Research has shown that certain N-phenylthiourea derivatives exhibit notable inhibitory effects on the growth and biofilm development of clinically relevant fungi, including Candida albicans and the often multidrug-resistant Candida auris nih.govnih.gov. Some phenylenedithiourea derivatives have demonstrated strong antifungal activities comparable to the standard drug ketoconazole mdpi.com. The mechanism is thought to involve interference with quorum sensing, a cell-to-cell communication process vital for coordinating microbial behaviors like biofilm formation nih.gov.

| Fungal Species | Observed Effect of Phenylthiourea Derivatives | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Candida auris | Inhibition of biofilm growth and microbial adherence. | Disruption of fungal cell wall biosynthesis; Interference with quorum sensing. | nih.govnih.gov |

| Candida albicans | Inhibition of biofilm formation and hyphal development. | Disruption of fungal enzymes through hydrogen bonding and electrostatic interactions. | nih.govnih.gov |

| Candida krusei | In vitro antimicrobial effect. | Not specified. | nih.gov |

| Candida glabrata | In vitro antimicrobial effect. | Not specified. | nih.gov |

| Candida tropicalis | In vitro antimicrobial effect. | Not specified. | nih.gov |

| Candida parapsilosis | Potent inhibitory activity. | Not specified. | nih.govnih.gov |

Antileishmanial Activity and Selectivity

Derivatives of thiourea have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. Various studies have demonstrated the in vitro activity of N,N'-disubstituted thioureas against different species, including Leishmania major, L. tropica, L. amazonensis, and L. infantum nih.govbiu.ac.il.

A study focusing on derivatives closely related to N-(2-hydroxyethyl)-N'-phenylthiourea synthesized and evaluated a series of compounds for their activity against L. amazonensis. One such compound, N,N-Bis(2-hydroxyethyl)-N′-phenylthiourea, demonstrated activity against the promastigote form of the parasite biointerfaceresearch.com. However, this particular derivative also exhibited significant cytotoxicity towards murine peritoneal macrophages, with a 50% cytotoxic concentration (CC50) of 49.22 µM, indicating a low selectivity index. In contrast, other thiourea derivatives in the same study showed high activity against the parasite with low toxicity to host cells biointerfaceresearch.com.

Further research into other substituted thioureas has identified compounds with potent antileishmanial effects, some with 50% effective concentration (EC50) values lower than the reference drug miltefosine and excellent selectivity indices, highlighting their potential for further development nih.govmdpi.combiu.ac.il. While the exact mechanism of action is not fully elucidated, docking studies suggest that these compounds may target the parasite's folate and glycolytic pathways nih.gov. Preliminary investigations into some derivatives indicated that their mechanism does not involve the inhibition of trypanothione reductase nih.govresearchgate.net.

| Compound/Derivative Class | Leishmania Species | Biological Activity (IC50/EC50) | Cytotoxicity (CC50) & Selectivity | Reference |

|---|---|---|---|---|

| N,N-Bis(2-hydroxyethyl)-N′-phenylthiourea (3e) | L. amazonensis (promastigotes) | Active (IC50 not specified) | CC50 = 49.22 µM (on murine macrophages) | biointerfaceresearch.com |

| N-benzoyl analogue (7p) | L. major (promastigotes) | IC50 = 12.7 µM | Non-toxic to normal human BJ cells | nih.gov |

| Diselenide-Thiourea Derivatives | L. infantum (amastigotes) | EC50 values lower than miltefosine (EC50 = 2.84 µM) | Selectivity Index (SI) up to 22.7 | nih.govmdpi.com |

| Piperazine-Thiourea Derivative (5i) | L. amazonensis (amastigotes) | IC50 = 1.8 ± 0.5 µM | Selectivity Index ≈ 70 | biu.ac.il |

Anticancer and Antiviral Potential

Cytotoxicity against various Malignant Cell Lines

Phenylthiourea derivatives have demonstrated significant cytotoxic potential across a wide array of human cancer cell lines. Their antiproliferative effects have been documented in cancers of the colon (HCT-116, SW480, SW620), breast (MCF-7, T47D), prostate (PC3), liver (HepG2), lung (A549), and cervix (HeLa), as well as in leukemia cell lines (K-562) nih.govnih.govnih.govresearchgate.net.

The potency of these compounds is often significant, with many derivatives exhibiting IC50 values in the low micromolar range. For instance, certain phenylthiourea-based hybrids displayed strong cytotoxicity against the HCT-116 colon cancer cell line with IC50 values between 2.29 and 9.71 µM nih.gov. Similarly, a series of 3-(trifluoromethyl)phenylthiourea analogs were highly active against colon, prostate, and leukemia cell lines, with IC50 values at or below 10 µM, in some cases surpassing the efficacy of the standard chemotherapeutic drug cisplatin researchgate.net. N-naphthoyl thiourea derivatives have also shown profound activity against MCF-7, A549, and HCT116 cells, with some compounds registering IC50 values below 2.9 µM nih.gov.

Importantly, several studies have highlighted the selectivity of these compounds, noting their potent activity against cancer cells while showing considerably less toxicity towards normal cell lines, such as human keratinocytes (HaCaT) and Vero cells nih.govresearchgate.net. The proposed mechanisms underlying their anticancer activity include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway and the epidermal growth factor receptor (EGFR) kinase nih.govresearchgate.net.

| Derivative Class | Cancer Cell Line | Reported Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Phenylthiourea-based thiazolopyrimidine | HCT-116 (Colon) | 2.29 ± 0.46 µM | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Active (IC50 not specified) | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Active (IC50 not specified) | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Active (IC50 not specified) | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | SW620 (Colon) | 1.5 to 9.4 µM | researchgate.net |

| 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (Prostate) | 6.9 to 13.7 µM | researchgate.net |

| 3-(Trifluoromethyl)phenylthiourea analogs | K-562 (Leukemia) | ≤ 10 µM | researchgate.net |

| N-naphthoyl thiourea derivatives | MCF-7, A549, HCT116 | < 2.9 µM | nih.gov |

Antiviral Effects (e.g., Anti-HIV Activity)

The thiourea scaffold is a key structural motif in several classes of antiviral agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. The phenyl ethyl thiourea (PET) series of compounds, for example, are well-established NNRTIs nih.govnih.gov.

Research into new PET derivatives has explored the impact of various structural modifications on anti-HIV activity. A study on derivatives incorporating a hydroxyl group on the linker between the phenyl and thiourea moieties—a feature structurally analogous to the N-(2-hydroxyethyl) group—found that these compounds possessed low anti-HIV-1 activity nih.govbiointerfaceresearch.com. Specifically, N1-[2-(2-chlorophenyl)-1-hydroxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea exhibited a 50% effective concentration (EC50) of 118.08 µM against the HIV-1 IIIB strain in MT-4 cells. The corresponding 4-chloro derivative had an EC50 of 166.25 µM. Both compounds displayed low cytotoxicity, with 50% cytotoxic concentration (CC50) values exceeding 400 µM biointerfaceresearch.com. The study concluded that a more hydrophobic character in the linker is generally more favorable for potent antiviral activity, which may account for the modest efficacy of these hydroxylated derivatives nih.govbiointerfaceresearch.com.

Beyond HIV, other thiourea derivatives have shown antiviral potential against a range of viruses, including picornaviruses such as Coxsackie virus, Hepatitis B Virus (HBV), and have been investigated in silico as potential inhibitors of SARS-CoV-2 nih.govmdpi.com.

| Derivative | Virus Strain | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| N1-[2-(2-Chlorophenyl)-1-hydroxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea | HIV-1 (IIIB) | 118.08 µM | >400 µM | >3.39 | biointerfaceresearch.com |

| N1-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea | HIV-1 (IIIB) | 166.25 µM | >400 µM | >2.41 | biointerfaceresearch.com |

Immunomodulatory Mechanisms (e.g., TLR1/2 Agonism, Cytokine Release)

Recent discoveries have highlighted the potential of thiourea derivatives to act as immunomodulators by interacting with key components of the innate immune system. A significant finding is the identification of N-quinoline-N'-(thiophen-2-yl)thiourea analogs as potent and selective agonists of human Toll-like receptor 1 and 2 (TLR1/2) heterodimers nih.gov.

Toll-like receptors are pattern recognition receptors that play a crucial role in initiating innate immune responses. The activation of the TLR1/2 complex is a key event in the recognition of microbial lipoproteins. The identified thiourea-based TLR1/2 agonist was shown to facilitate the dimerization of TLR1 and TLR2 proteins, which is the initial step in signal transduction. This dimerization leads to the recruitment of the adaptor protein MyD88, which in turn initiates the downstream NF-κB signaling pathway nih.gov. The activation of NF-κB is a central event in immunity, leading to the transcription of genes for various pro-inflammatory cytokines.

Consistent with this mechanism, treatment with the thiourea-based TLR1/2 agonist induced the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from human peripheral blood mononuclear cells (PBMCs) nih.gov. This demonstrates a pro-inflammatory, immune-stimulating potential for this class of compounds, which is being explored for applications in cancer immunotherapy nih.gov.

Conversely, other studies on different thiourea derivatives have reported anti-inflammatory effects. For example, certain (4-phenylamino)quinazoline alkylthiourea derivatives were found to inhibit the production of Interleukin-6 (IL-6) and TNF-α in macrophage-like cells by blocking the translocation of the NF-κB dimer to the nucleus nih.gov. This indicates that the immunomodulatory effects of phenylthiourea derivatives can be either stimulatory or inhibitory, depending on their specific chemical structure and the cellular context.

Antioxidant and Anti-inflammatory Activities

Thiourea and its derivatives are known to possess both antioxidant and anti-inflammatory properties nih.govmdpi.comresearchgate.net. The antioxidant capacity is often linked to the sulfur atom in the thiourea core, which can participate in redox reactions. Studies on various thiourea derivatives have confirmed their ability to scavenge free radicals and exhibit antihemolytic effects, with the potency being greatly influenced by structural modifications, such as the position of substituents on the aromatic ring nih.govnih.gov.

The anti-inflammatory activity of this class of compounds is frequently associated with their ability to modulate key inflammatory pathways. As noted previously, some derivatives act as inhibitors of the pro-inflammatory transcription factor NF-κB nih.gov. By preventing the activation of NF-κB, these compounds can suppress the expression and release of major pro-inflammatory cytokines like IL-6 and TNF-α, which are central mediators of the inflammatory response nih.gov. This inhibitory action on cytokine production forms the basis of their anti-inflammatory effects. The dual antioxidant and anti-inflammatory activities make these compounds interesting candidates for conditions characterized by oxidative stress and inflammation.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The exploration of N-(2-hydroxyethyl)-N'-phenylthiourea and its derivatives has revealed significant insights into their biological activities, largely guided by structure-activity relationship (SAR) studies and pharmacophore mapping. These computational and medicinal chemistry approaches are crucial for identifying the key structural features responsible for the molecule's efficacy and for designing new compounds with enhanced potency and selectivity.

Correlations Between Structural Modifications and Biological Potency

SAR studies for thiourea derivatives, including those related to N-(2-hydroxyethyl)-N'-phenylthiourea, have systematically explored how modifications to different parts of the molecule impact biological activity. The core structure consists of a phenyl ring, a thiourea moiety, and a hydroxyethyl (B10761427) group, each providing a scaffold for modification.

Modifications on the Phenyl Ring: The substitution pattern on the N'-phenyl ring plays a critical role in modulating the biological potency. The introduction of various substituents can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. For instance, in related phenylthiourea derivatives studied for anticancer activity, the presence of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to significantly affect their inhibitory activity against protein kinases like EGFR and HER-2. researchgate.netjppres.com

For example, studies on N-benzoyl-N'-phenylthiourea derivatives have shown that substituents on the phenyl ring influence cytotoxic activity against cancer cell lines. ubaya.ac.id A derivative with a trifluoromethyl group, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea, exhibited a lower IC50 value (higher potency) against MCF-7 breast cancer cells compared to a derivative with a methoxy group, N-(4-methoxy)-benzoyl-N'-phenylthiourea. ubaya.ac.id This suggests that electron-withdrawing groups can enhance activity. Similarly, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been identified as a potent inhibitor of EGFR and HER-2, producing cytotoxic effects on the MCF-7 cell line. jppres.com